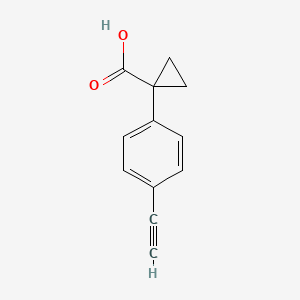

1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid

Description

BenchChem offers high-quality 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h1,3-6H,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBFDYUTPDKOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural combination of a cyclopropane ring, a carboxylic acid, and a terminal alkyne presents a compelling scaffold for medicinal chemistry exploration. This document delves into the intricacies of its chemical structure, a plausible synthetic pathway with detailed protocols, its spectroscopic signature, and its potential applications, grounded in established chemical principles and supported by authoritative references.

Introduction: Unveiling a Promising Chemical Scaffold

1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a small organic molecule that merges three key functional motifs:

-

A Cyclopropane Ring: This three-membered carbocycle is the smallest stable cycloalkane. Its high ring strain imparts unique electronic and conformational properties. In medicinal chemistry, the cyclopropane ring is often utilized as a rigid scaffold or a bioisostere for other functional groups, potentially enhancing metabolic stability and binding affinity to biological targets.[1]

-

A Carboxylic Acid: This functional group is a cornerstone in drug design, often serving as a key interaction point with biological receptors through hydrogen bonding and ionic interactions. However, its presence can also pose challenges related to pharmacokinetics, such as poor membrane permeability and metabolic liabilities.[2][3] The study of bioisosteric replacements for carboxylic acids is an active area of research.[3][4]

-

A Terminal Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for a variety of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of the molecule to other chemical entities, a valuable tool in drug discovery and chemical biology. Furthermore, ethynylphenyl derivatives have shown a range of pharmacological activities.[1]

The convergence of these three motifs in a single, relatively simple structure makes 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid a molecule with considerable potential for the development of novel therapeutics and chemical probes.

Synthesis of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid: A Multi-step Approach

A robust and logical synthetic route to the target molecule can be envisioned through a multi-step process. This proposed pathway leverages well-established and reliable organic reactions, ensuring a high degree of confidence in its feasibility. The overall strategy involves the initial synthesis of a halogenated precursor, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, followed by the introduction of the ethynyl group via a Sonogashira coupling reaction.

Caption: Proposed synthetic workflow for 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile

The synthesis commences with the cyclopropanation of a commercially available starting material, 2-(4-bromophenyl)acetonitrile. This reaction can be efficiently achieved through α-alkylation using 1,2-dibromoethane in the presence of a strong base like sodium hydroxide. A phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol:

-

To a vigorously stirred solution of 2-(4-bromophenyl)acetonitrile (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide (e.g., 50%).

-

To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropane-1-carbonitrile.[5][6]

Step 2: Hydrolysis to 1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid

The nitrile functional group of the cyclopropanated intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under acidic conditions with heating.[7][8][9][10][11]

Experimental Protocol:

-

To a solution of 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of acetic acid and water, add concentrated sulfuric acid (e.g., 5-10 eq) cautiously.

-

Heat the reaction mixture at reflux (approximately 110-120 °C) for several hours, monitoring the reaction progress by TLC until the starting material is consumed.[12]

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-(4-bromophenyl)cyclopropane-1-carboxylic acid can often be purified by recrystallization.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene

The crucial carbon-carbon bond formation to introduce the ethynyl group is achieved via a Sonogashira coupling reaction.[13] This palladium-catalyzed cross-coupling reaction between the aryl bromide and a terminal alkyne is a powerful tool in organic synthesis. To prevent self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilylacetylene is commonly used.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq) in a suitable solvent (e.g., a mixture of triethylamine and THF).

-

To this solution, add trimethylsilylacetylene (1.2-1.5 eq).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the TMS-protected 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

Step 4: Deprotection of the Trimethylsilyl Group

The final step involves the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically achieved under mild basic conditions.[14][15][16]

Experimental Protocol:

-

Dissolve the TMS-protected 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a solvent such as methanol or a mixture of THF and methanol.

-

Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[15]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization

The structural elucidation of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid relies on a combination of spectroscopic techniques. Based on the known spectral properties of its constituent functional groups, the following characteristic signals are predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the different types of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Cyclopropyl Protons (CH₂) | 1.2 - 1.8 | Multiplet | |

| Ethynyl Proton (C≡C-H) | ~3.1 | Singlet | |

| Aromatic Protons (ortho to COOH) | ~7.6 | Doublet | J ≈ 8 |

| Aromatic Protons (meta to COOH) | ~7.4 | Doublet | J ≈ 8 |

| Carboxylic Acid Proton (COOH) | 10 - 12 | Broad Singlet |

*The cyclopropyl protons will likely appear as two sets of multiplets due to their diastereotopic nature. The aromatic protons will exhibit a characteristic AA'BB' system, which may appear as two doublets.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Cyclopropyl Carbons (CH₂) | 15 - 25 |

| Quaternary Cyclopropyl Carbon | 25 - 35 |

| Ethynyl Carbon (C≡C-H) | ~78 |

| Ethynyl Carbon (Ar-C≡C) | ~83 |

| Aromatic Carbons | 120 - 145 |

| Carboxylic Acid Carbon (C=O) | 175 - 185 |

*The specific shifts of the aromatic carbons will depend on the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the key functional groups.[17][18][19]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C≡C-H Stretch (Terminal Alkyne) | ~3300 | Sharp, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Cyclopropane) | ~3000 | Medium |

| C≡C Stretch (Terminal Alkyne) | 2100 - 2140 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (C₁₂H₁₀O₂), the expected molecular weight is approximately 186.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns could include the loss of the carboxylic acid group (-45) and other characteristic fragments.

Physicochemical Properties and Potential Applications

Physicochemical Properties

| Property | Predicted Value/Range | Significance in Drug Development |

| pKa | 4.0 - 5.0 | Influences the ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |

| logP | 2.0 - 3.0 | A measure of lipophilicity, which impacts membrane permeability, solubility, and metabolic stability. |

| Solubility | Low in water, soluble in organic solvents | Affects formulation and bioavailability. |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid make it an attractive building block for various applications in drug discovery:

-

Scaffold for Novel Therapeutics: The rigid cyclopropane core can be used to orient the phenyl and carboxylic acid groups in a defined three-dimensional space, which can be advantageous for optimizing interactions with a biological target. The ethynyl group allows for the introduction of further diversity through click chemistry, enabling the rapid synthesis of compound libraries for screening.

-

Bioisosteric Replacement: The cyclopropane carboxylic acid moiety can be explored as a bioisostere for other functional groups in known drugs to improve their pharmacokinetic or pharmacodynamic properties.[2][3][4]

-

Probing Biological Systems: The terminal alkyne serves as a handle for the attachment of reporter tags (e.g., fluorescent dyes, biotin) or for immobilization on solid supports, making it a valuable tool for chemical biology studies to identify and validate drug targets.

-

Potential Biological Activities: Phenylacetylene derivatives have been reported to possess a range of biological activities, including antimicrobial and antioxidant properties.[1] Furthermore, derivatives of cyclopropane carboxylic acid have been investigated as inhibitors of ethylene biosynthesis in plants, suggesting potential applications in agriculture.[23]

Caption: Potential applications of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid.

Conclusion

1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid represents a molecule with significant untapped potential in the realm of medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and reliable synthetic methodologies. The unique combination of a rigid cyclopropane scaffold, a key carboxylic acid binding element, and a versatile ethynyl handle for further functionalization makes it a valuable building block for the creation of novel chemical entities with diverse biological activities. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and exploration of this promising compound and its derivatives.

References

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 134-137.

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

- Gademann, K., & Gademann, K. (2009). Some Aspects of the Chemistry of Alkynylsilanes. CHIMIA International Journal for Chemistry, 63(4), 193-197.

-

Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0326475). Retrieved from [Link]

- De Luca, L. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Pharmaceuticals, 15(6), 663.

- Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of medicinal chemistry, 56(6), 2245-2267.

-

Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

-

Mykhailiuk, P. K. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Yakugaku Zasshi. (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Pharmacological Evaluation of Theophylline Containing Variant Acetylene Derivatives for Antimicrobial, Antioxidant Activities and Molecular Docking. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANE-1-CARBONITRILE. Retrieved from [Link]

-

Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID. Retrieved from [Link]

-

University of Manitoba. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, February 23). Carboxylic acids from nitriles - EASY! [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

-

PubMed. (2000, October 27). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Retrieved from [Link]

-

RSC Advances. (2024, January 2). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2020, November 19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Free PDF Library. (n.d.). CARBOXYLIC ACID IR SPECTRUM. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Retrieved from [Link]

Sources

- 1. sierrajournals.com [sierrajournals.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Bromophenyl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 6. 1-(4-BROMOPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 124276-67-1 [matrix-fine-chemicals.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 [chemicalbook.com]

- 13. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scielo.org.mx [scielo.org.mx]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. echemi.com [echemi.com]

- 19. run.nerunningco.com [run.nerunningco.com]

- 20. 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2 [matrix-fine-chemicals.com]

- 22. scbt.com [scbt.com]

- 23. ffhdj.com [ffhdj.com]

The Strategic Utility of gem-Disubstituted Cyclopropane Carboxylic Acids in Modern Drug Discovery

Executive Summary

In the pursuit of optimized pharmacokinetics (PK) and pharmacodynamics (PD), the gem-disubstituted cyclopropane carboxylic acid motif has emerged as a privileged scaffold. Far from being a simple structural spacer, this highly strained three-membered ring fundamentally alters the electronic distribution, metabolic susceptibility, and conformational landscape of a drug candidate. This technical guide explores the quantum mechanical underpinnings, bioisosteric applications, and field-proven synthetic methodologies for integrating gem-disubstituted cyclopropanes into modern therapeutics.

Quantum Mechanics to Macroscopic Properties: The "Why"

To leverage cyclopropanes effectively, one must understand their unique electronic architecture. The geometric constraints of the three-membered ring force the endocyclic C-C bonds to bend ("banana bonds"), resulting in elevated p-orbital character.

Conversely, the exocyclic bonds—such as the bond connecting the ring to the carboxylic acid—exhibit increased s-character, approximating

-

pKa Modulation: The increased s-character makes the cyclopropyl group more electronegative than a standard alkyl chain. This exerts an electron-withdrawing inductive effect that stabilizes the conjugate base, subtly lowering the pKa of the attached carboxylic acid compared to unstrained acyclic analogs.

-

Conformational Locking: The massive ring strain (~27.5 kcal/mol) rigidly restricts rotatable bonds. When a gem-disubstituted motif (e.g., a 1-alkyl-1-carboxylate) is employed, the molecule is forced into a highly specific vector. This pre-organizes the pharmacophore for optimal target engagement, significantly reducing the entropic penalty upon binding and locking the inhibitor in a high-affinity conformation[1].

Overcoming PK Liabilities: The "What"

In lead optimization, gem-disubstituted cyclopropanes serve as premium bioisosteres for gem-dimethyl, tert-butyl, and even phenyl groups[1]. Their integration is a direct response to the need for enhanced metabolic stability in biopharmaceutical development[2].

Hydrolytic Resistance of Esters and Amides

Prodrug strategies often fail due to premature esterase cleavage in systemic circulation. Esters derived from cyclopropanecarboxylic acids demonstrate a massive increase in stability under both acid- and base-catalyzed hydrolytic conditions[3]. This resistance is driven by two factors:

-

Steric Shielding: The gem-disubstitution creates a physical barricade that prevents the enzymatic nucleophilic attack required to form the tetrahedral intermediate.

-

Hyperconjugative Stabilization: The unique Walsh orbitals of the cyclopropane ring provide hyperconjugative stabilization to the adjacent ester carbonyl ground state, raising the activation energy required for hydrolysis[3].

Eradicating CYP450 Hotspots

Cytochrome P450 enzymes frequently target

Logical Workflows in Lead Optimization

The decision to incorporate a gem-disubstituted cyclopropane follows a precise, data-driven logic tree.

Fig 1. Logical workflow for optimizing PK liabilities using cyclopropane bioisosteres.

Fig 2. Mechanistic pathway demonstrating enzymatic resistance of cyclopropane derivatives.

Quantitative Property Profiling

The following table synthesizes the macroscopic property shifts observed when transitioning from an acyclic aliphatic system to a gem-disubstituted cyclopropane scaffold.

Table 1: Comparative Physicochemical & Pharmacokinetic Profiling

| Parameter | Acyclic Aliphatic Analog | gem-Disubstituted Cyclopropane Analog | Mechanistic Causality |

| Ester Half-Life ( | ~69.7 hours (pH 6, 40°C) | >300 hours (pH 6, 40°C) | Steric hindrance at the |

| CYP450 Susceptibility | High ( | Negligible | Complete substitution at the 1-position removes abstractable |

| Conformational Penalty | High (Freely rotatable bonds) | Low (Rigidified vector) | Ring strain (~27.5 kcal/mol) locks the pharmacophore into a high-affinity bioactive conformation[1]. |

| Acidity (pKa) | ~4.85 | ~4.50 | Increased s-character ( |

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind each chemical choice.

Protocol A: Synthesis of 1-Substituted Cyclopropanecarboxylic Esters via Bis-Alkylation

This protocol details the construction of a 1,1-disubstituted cyclopropane ring using an active methylene precursor and 1,2-dibromoethane[1].

-

Reagent Preparation: To a flame-dried flask under an inert nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil)[1].

-

Causality: A slight stoichiometric excess of base is required to ensure complete double deprotonation of the active methylene.

-

-

Washing & Solvation: Wash the NaH with dry hexane, decant, and suspend the purified NaH in dry DMSO[1].

-

Causality: Hexane removes the mineral oil, which prevents the formation of intractable emulsions during the final aqueous workup. DMSO, a polar aprotic solvent, is critical as it heavily solvates the sodium counter-ion, leaving a highly reactive, "naked" enolate.

-

-

First Deprotonation: Add a solution of the ester precursor (e.g., methyl 2-(4-methoxyphenyl)acetate, 1.0 eq) in DMSO dropwise at room temperature, stirring for 30 minutes[1].

-

Causality: Dropwise addition safely controls the exothermic evolution of hydrogen gas.

-

-

Cyclopropanation: Add 1,2-dibromoethane (1.1 eq) dropwise. Heat the reaction to 50 °C and stir for 12 hours[1].

-

Causality: The first alkylation is a rapid intermolecular

reaction. The second alkylation is an intramolecular

-

-

Quench & Isolation: Cool the reaction, quench carefully by pouring over ice water, and extract with diethyl ether (3x)[1].

-

Causality: Ice water safely neutralizes unreacted NaH while keeping the ambient temperature low enough to prevent base-catalyzed hydrolysis of the newly formed ester.

-

Protocol B: In Vitro Hydrolytic Stability Profiling

To validate the esterase resistance of the synthesized cyclopropane prodrugs against their acyclic counterparts[3].

-

Incubation: Prepare a 1

M solution of the cyclopropane ester (and the acyclic control) in human serum or simulated physiological buffer (pH 6.0) at 40 °C[3]. -

Kinetic Sampling: Extract 50

L aliquots at precise intervals (0, 1, 2, 4, 24, and 48 hours). -

Quenching: Immediately dispense each aliquot into 150

L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).-

Causality: Cold acetonitrile instantly precipitates serum proteins and denatures esterases, completely freezing the reaction profile. The internal standard corrects for any volumetric variations during subsequent mass spectrometry injection.

-

-

Analysis: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass to calculate the half-life (

).

References

- Benchchem: 1-(4-Hydroxyphenyl)

- Benchchem: Methyl 1-Methylcyclopropane-1-carboxylate Source: Benchchem Technical Specifications URL

- NIH / PubMed: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source: National Institutes of Health URL

- Longdom Publishing: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Longdom URL

Sources

- 1. 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid | 869970-25-2 | Benchchem [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 1-Methylcyclopropane-1-carboxylate | 6206-25-3 | Benchchem [benchchem.com]

Engineering the Future of Therapeutics: Ethynylphenyl Cyclopropane Scaffolds in Drug Discovery

As the pharmaceutical industry transitions away from "flatland" chemistry—characterized by planar, sp2-rich aromatic rings—towards three-dimensional molecular architectures, the demand for novel, rigidified building blocks has surged. Among the most promising of these is the Ethynylphenyl Cyclopropane (EPC) scaffold. By fusing the unique physicochemical properties of a highly strained cyclopropane ring with the linear, rigid vector of an ethynylphenyl moiety, this scaffold provides medicinal chemists with a powerful tool to optimize both target binding affinity and pharmacokinetic profiles.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind the EPC scaffold, explore its validated therapeutic applications, and provide a self-validating synthetic methodology for its integration into drug discovery pipelines.

Pharmacophore Rationale: The Synergy of Strain and Rigidity

The design of the EPC scaffold is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles. The cyclopropane motif is currently the 10th most frequently found ring system in small molecule drugs, prized for its ability to fine-tune molecular shape and lipophilicity[1].

The Cyclopropane Core (The "3D Anchor")

Cyclopropanes act as excellent bioisosteres for alkenes and gem-dimethyl groups. The high ring strain and unique bonding (bent "banana" bonds) give the carbons an sp2-like character, yet they significantly increase the overall Fraction of sp3 carbons (Fsp3) of the molecule. This structural pre-organization reduces the entropic penalty upon target binding and enhances metabolic stability by shielding adjacent vulnerable bonds from cytochrome P450-mediated oxidation. Recent advancements in photoredox catalysis have further streamlined the safe, scalable integration of these rings into complex drug candidates[2].

The Ethynylphenyl Vector (The "Deep Probe")

The addition of an ethynyl (alkyne) group to the phenyl ring provides an sp-hybridized, perfectly linear (180°) vector. This allows the molecule to project functional groups deep into narrow, hydrophobic binding pockets—such as kinase hinge regions or bacterial enzyme active sites—where traditional bent or bulky groups would sterically clash. Furthermore, the terminal alkyne serves as a highly reactive, bioorthogonal handle for late-stage diversification via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling.

Logical relationship of EPC scaffold features contributing to pharmacological efficacy.

Validated Therapeutic Applications

The theoretical benefits of the EPC scaffold have been aggressively validated in recent phenotypic and target-based screening campaigns.

Anti-MRSA Therapeutics

The chronic misuse of β-lactam antibiotics has necessitated the discovery of novel chemical classes to combat Methicillin-Resistant Staphylococcus aureus (MRSA). Researchers have successfully designed malonamide derivatives utilizing the EPC scaffold, specifically identifying3 as a highly potent anti-MRSA agent[3]. The cyclopropane-1,1-dicarboxamide core mimics a peptide bond but is entirely resistant to bacterial proteases, while the 3-ethynylphenyl groups provide the exact lipophilic geometry required to penetrate the thick peptidoglycan layer of S. aureus without inducing acute cytotoxicity in human cells.

Oncology and Anticancer Probes

In the oncology space,4 have yielded novel diazepanones and tethered ethynyl derivatives that exhibit strong antiproliferative activity against human cervical adenocarcinoma (HeLa) cell lines[4]. The rigid cyclopropane ring locks the molecule into an active conformation that disrupts mitochondrial dehydrogenase activity, a mechanism highly dependent on the spatial orientation provided by the ethynyl vector.

Quantitative Scaffold Comparison

To understand why medicinal chemists are replacing traditional planar rings with EPCs, we must look at the physicochemical shifts. The table below summarizes the predictive advantages of incorporating the EPC scaffold over a standard flat biphenyl system.

| Property / Metric | Flat Biphenyl Scaffold | Ethynylphenyl Cyclopropane (EPC) | Rationale for Shift |

| Fraction sp3 (Fsp3) | 0.00 | 0.25 - 0.40 | Cyclopropane integration drives 3D complexity, reducing off-target binding. |

| Conformational Rigidity | Low (Free rotation) | High (Locked geometry) | Decreases entropic penalty upon target binding. |

| Vector Projection | ~120° (sp2-sp2) | 180° (sp-hybridized alkyne) | Enables deep penetration into narrow hydrophobic pockets. |

| Metabolic Stability | Susceptible to epoxidation | Highly resistant | Cyclopropane ring strain and steric bulk shield adjacent bonds from CYP450s. |

Experimental Methodology: Synthesis of EPC Building Blocks

Self-validating synthetic workflow for the generation of EPC libraries.

Step 1: Phase-Transfer Catalyzed Cyclopropanation

-

Objective: Construct the cyclopropane core from 4-bromophenylacetonitrile.

-

Procedure: To a vigorously stirred mixture of 4-bromophenylacetonitrile (1.0 equiv) and 1,2-dibromoethane (1.5 equiv), add Benzyltriethylammonium chloride (TEBAC, 0.05 equiv). Slowly add 50% aqueous NaOH dropwise while maintaining the temperature at 45°C.

-

Causality: The highly concentrated NaOH is immiscible with the organic phase; thus, the TEBAC phase-transfer catalyst is mandatory to shuttle the hydroxide ions across the boundary. The slow addition is critical to control the exothermic double-alkylation, preventing the thermal degradation of the intermediate carbanion.

-

Self-Validation (QC1): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Isolate the product and run a 1H-NMR. The complete disappearance of the benzylic methylene protons (~3.7 ppm) and the emergence of distinct, highly shielded cyclopropyl multiplet protons (~1.2–1.7 ppm) confirms successful ring closure.

Step 2: Sonogashira Cross-Coupling

-

Objective: Install the rigid ethynyl vector.

-

Procedure: Dissolve the 1-(4-bromophenyl)cyclopropane-1-carbonitrile intermediate in Triethylamine (TEA). Degas the solution thoroughly with N2 for 15 minutes. Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.1 equiv). Dropwise, add Trimethylsilylacetylene (TMSA, 1.2 equiv) and heat to 70°C for 12 hours.

-

Causality: Degassing is an absolute requirement; trace oxygen will rapidly oxidize the Pd(0) active species and promote unwanted Glaser homocoupling of the alkyne. TEA is chosen deliberately as a dual-purpose reagent: it acts as the solvent and the stoichiometric base needed to neutralize the HBr byproduct generated during the catalytic cycle.

-

Self-Validation (QC2): Analyze the crude mixture via LC-MS. You must observe a mass shift corresponding to the loss of the bromine isotope pattern (M/M+2) and the addition of the TMS-alkyne mass.

Step 3: Global Deprotection

-

Objective: Reveal the terminal alkyne and hydrolyze the nitrile to a carboxylic acid for future amide coupling.

-

Procedure: Reflux the intermediate in a solution of methanolic KOH (3.0 equiv) for 8 hours. Acidify carefully with 1M HCl at 0°C to precipitate the final product.

-

Causality: The cyclopropane ring is highly stable to strongly basic conditions, making this one-pot global deprotection (TMS cleavage + nitrile hydrolysis) highly efficient. Acidic hydrolysis is strictly avoided, as prolonged exposure to strong acids at elevated temperatures can trigger the ring-opening of the strained cyclopropane.

References

- Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFllGPf7pik9f-x-F-k146ohTQvowKNhRj1pQGX9Sm8Xft1bAiZsB92LDPkPCvr28cohTBwQdzy6Bu1f4AmmrjFbaMmPDSOrnKt8wqFrqEFd9NGdQEMS2TefO2QZMLK0XjYMz9shR0qO03ymuw=]

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ZLBetkEjbQ8qfbr36Lv-ipCh9x94IUfZ0N9uEILGBrmgrDi9FOw-q3oB91Z1rXfE9upgPM4QDdrUYivIEaMRFrUwc-rpuHX_8G9jfCdB7rZZs5wjBIUNZkfnfnqHjfQRzMkMeZNJAel72tQ=]

- New, simple and accessible method creates potency-increasing structure in drugs.chemeurope.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ9vRNQBB-9I2qEssW8WWIK_B3tUCxxeRj4qpYw8RMJsHQtBX2JJXuscW6Lrgmp-qnyyMjFbJbXl7DQn2Ir1pSrAfkJ3uOSguDnQFxEylZZbh6ACdb_hnOqa4TNNG2_13a9sTgiPI-rGm9PihPUQ2kWrqaZLofYZXMJPLLpDvv8DAr7NBKa-t_9jB48Ly9ncUafAfVbEml0MQsUpTmDZ5BUOgWlpQMy0DTnn3AKunbS72GSHUXB3NfLw==]

- Metal-Templated Assembly of Cyclopropane-Fused Diazepanones and Diazecanones via exo-trig Nucleophilic Cyclization of Cyclopropenes with Tethered Carbamates.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZVf-woHO5aA-pPq_6aGaW1ONzvZZWtjkU9dczs638wqSezExK8iSqKP1uTAYSJwBRNSXbQ5-dFyPITyXOxQjtG7sejU-ioqXK_JBQUvNfPEDh0RqS9wzqKOW5wFaksEHYjoJ5oQUq-vjS1x4=]

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

- 3. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-Templated Assembly of Cyclopropane-Fused Diazepanones and Diazecanones via exo-trig Nucleophilic Cyclization of Cyclopropenes with Tethered Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

Conformationally Restricted Alkyne Linkers: Engineering Spatial and Kinetic Control in Chemical Biology

Executive Summary

In the rapidly evolving landscape of chemical biology, the linker is no longer viewed as a passive, inert tether. The strategic incorporation of conformationally restricted alkynes has revolutionized two distinct but overlapping domains: bioorthogonal chemistry and bifunctional degrader (PROTAC) design . By intentionally restricting degrees of rotational freedom and leveraging ring strain, researchers can precisely manipulate transition state thermodynamics and pre-organize molecular geometry. This technical guide explores the mechanistic causality, kinetic profiles, and practical applications of rigidified alkyne linkers, providing actionable protocols for advanced drug discovery and molecular imaging.

Mechanistic Foundations of Conformational Restriction

The utility of alkyne linkers in chemical biology is dictated by their structural rigidity. A standard linear alkyne (sp-hybridized) enforces a strict 180° bond angle. When this motif is incorporated into a linker, it acts as a rigid, cylindrical spacer that limits the conformational entropy of the molecule[1][2].

When the alkyne is forced into a cyclic structure (e.g., cyclooctynes), the bond angle is compressed to approximately 158°–166°[3]. This massive accumulation of ring strain drastically lowers the activation energy (

Bioorthogonal Ligation (SPAAC)

Unlike the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC requires no cytotoxic metal catalysts, making it truly bioorthogonal and suitable for in vivo applications[4][5]. The evolution of cyclooctynes has focused on balancing reactivity with steric bulk and hydrophilicity:

-

DIFO (Difluorinated cyclooctyne): Utilizes the electron-withdrawing inductive effect of adjacent fluorine atoms to lower the LUMO, accelerating the reaction[5][6].

-

DBCO / DIBO (Dibenzocyclooctyne): Employs benzoannulation to maximize ring strain, offering exceptional reaction kinetics. However, its bulky, hydrophobic nature can lead to non-specific binding in cellular assays[5][7].

-

BCN (Bicyclo[6.1.0]non-4-yne): Features a symmetric, aliphatic fused-ring system. It is less sterically demanding than DBCO, allowing it to react efficiently even with sterically hindered tertiary azides[6][7].

Rigid Linkerology in PROTACs

Proteolysis Targeting Chimeras (PROTACs) rely on the formation of a stable ternary complex between a Protein of Interest (POI), the PROTAC, and an E3 ligase[1][2]. Historically, flexible polyethylene glycol (PEG) or alkyl chains were used. However, highly flexible linkers incur a massive entropic penalty upon ternary complex formation.

Replacing flexible chains with conformationally restricted alkynes pre-organizes the PROTAC into a bioactive conformation[1]. This reduces the entropic cost of binding, enhances cell permeability by minimizing the exposed polar surface area, and improves the pharmacokinetic profile[2][8].

Visualizing the Logic of Alkyne Linkers

Thermodynamic pathway of SPAAC vs CuAAC highlighting activation energy.

Impact of linker rigidity on PROTAC ternary complex stability and degradation.

Quantitative Data: Kinetics and Efficacy

To make informed decisions in probe or drug design, scientists must weigh reaction kinetics against physicochemical properties. The tables below summarize the critical parameters of various restricted alkynes.

Table 1: Kinetic and Structural Comparison of Cyclooctynes in SPAAC

| Cyclooctyne | Apparent 2nd Order Rate Constant ( | Steric Hindrance | Hydrophobicity | Primary Application Profile |

| Linear Alkyne | ~0 (Requires Cu | Minimal | Low | Fixed-cell labeling, in vitro synthesis |

| DIFO | 0.076 | Moderate | Moderate | In vivo imaging, lipid tracking |

| BCN | 0.14 | Low | Low | Labeling sterically hindered azides[7] |

| DBCO / DIBO | 0.31 - 0.98 | High | High | Rapid aqueous bioconjugation[5][6] |

Table 2: Impact of Rigid Alkyne Linkers in PROTAC Design

| Linker Type | Conformational Entropy | Ternary Complex Half-Life | Target Degradation ( | Off-Target Toxicity |

| Flexible (PEG | High | Short (< 5 min) | Moderate (~50 nM) | Higher (due to promiscuous binding) |

| Rigid (Alkyne/Piperazine) | Low (Pre-organized) | Long (> 30 min) | High (< 5 nM) | Lower (geometry restricts off-targets) |

(Note: Values in Table 2 are representative aggregates based on BRD4-targeting PROTAC optimization studies[1][9].)

Field-Proven Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure researchers understand the why behind the what, facilitating troubleshooting and adaptation.

Protocol A: Live-Cell Surface Glycan Labeling via SPAAC (Using DBCO-Fluorophore)

This protocol leverages the rapid kinetics of DBCO to label metabolically incorporated azido-sugars on live cell membranes[5][6].

Materials:

-

Ac

ManNAz (N-azidoacetylmannosamine-tetraacylated) -

DBCO-Sulfo-Cy5 (Sulfo modification counteracts DBCO hydrophobicity)

-

Wash Buffer: PBS containing 1% Bovine Serum Albumin (BSA)

Step-by-Step Methodology:

-

Metabolic Priming: Incubate cells with 50 µM Ac

ManNAz for 48 hours.-

Causality: The acetyl groups ensure cell permeability. Intracellular esterases cleave the acetyl groups, and the cellular machinery incorporates the azido-sugar into cell-surface glycoproteins.

-

-

Primary Wash: Wash cells 3x with cold PBS.

-

Causality: Removes unincorporated Ac

ManNAz to prevent competitive quenching of the DBCO probe in the extracellular space.

-

-

SPAAC Labeling: Add 10 µM DBCO-Sulfo-Cy5 in PBS. Incubate for 30 minutes at room temperature in the dark.

-

Stringent Quenching/Washing: Wash cells 3x with Wash Buffer (PBS + 1% BSA), followed by 1x with plain PBS.

-

Causality: DBCO is highly lipophilic and prone to non-specific intercalation into lipid bilayers. BSA acts as a hydrophobic sponge, sequestering unreacted DBCO-Sulfo-Cy5 and drastically reducing background fluorescence.

-

-

Validation: Image via confocal microscopy (Cy5 channel). A successful experiment will show distinct membrane localization, whereas incomplete washing will present as diffuse cytosolic haze.

Protocol B: Modular PROTAC Assembly via Aldehyde-Alkyne-Amine (A ) Coupling

The A

Materials:

-

Alkyne-functionalized POI Ligand (e.g., (+)-JQ1-alkyne)

-

Amine-functionalized E3 Ligase Ligand (e.g., Thalidomide-amine)

-

Formaldehyde (or diverse aldehydes for linker branching)

-

Copper(I) Iodide (CuI) catalyst

Step-by-Step Methodology:

-

Reagent Mixing: In a Schlenk flask under inert N

atmosphere, combine 1.0 eq (+)-JQ1-alkyne, 1.2 eq Thalidomide-amine, and 1.5 eq Formaldehyde in anhydrous 1,4-dioxane.-

Causality: The inert atmosphere prevents the oxidative homocoupling of alkynes (Glaser coupling), which would consume the POI ligand and create inactive dimers.

-

-

Catalyst Addition: Add 10 mol% CuI. Stir at 70°C for 12 hours.

-

Causality: The copper catalyst activates the terminal alkyne, forming a copper acetylide intermediate. Simultaneously, the amine and aldehyde condense to form an iminium ion. The acetylide nucleophilically attacks the iminium ion, forming a rigid propargylamine linkage[9].

-

-

Reaction Quenching: Cool to room temperature and quench with saturated aqueous NH

Cl.-

Causality: NH

Cl forms a soluble complex with copper ions, effectively stripping the catalyst from the organic product and halting the reaction.

-

-

Purification & Chiral Separation: Extract with EtOAc, dry over Na

SO-

Causality: A

coupling with substituted aldehydes generates a stereocenter at the newly formed propargylic position. Because PROTAC ternary complex formation is highly stereosensitive, isolating the correct enantiomer is critical for maximal degradation efficacy[9].

-

References

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. chempep.com [chempep.com]

- 6. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8): A Comprehensive Technical Guide on Synthesis and Applications

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional building blocks with defined spatial geometries are highly sought after. 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8)[1] represents a privileged scaffold that merges three distinct chemical motifs: a conformationally restricted cyclopropane ring, a bioorthogonal terminal alkyne, and a versatile carboxylic acid handle. This whitepaper provides an in-depth mechanistic analysis of its de novo synthesis, physicochemical properties, and advanced applications in bioconjugation and agrochemistry.

Chemical Identity & Physicochemical Profile

The structural uniqueness of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid lies in the quaternary carbon center of the cyclopropane ring, which forces the aromatic ring and the carboxylic acid into a rigid, defined trajectory.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid |

| CAS Number | 1314655-25-8[1] |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol [1] |

| SMILES | C#Cc1ccc(cc1)C2(CC2)C(=O)O |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| Key Functional Groups | Terminal Alkyne, Carboxylic Acid, Cyclopropane |

Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, selecting the right building block requires understanding the causality behind its structural components:

-

The Cyclopropane Core (Conformational Restriction): The cyclopropane ring serves as an isostere for saturated alkyl chains but introduces severe conformational restriction. In biological systems, this geometry closely mimics 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene. Consequently, derivatives of cyclopropanecarboxylic acids act as competitive inhibitors of ACC oxidase (ACO2), making them highly valuable in agrochemical research for regulating plant growth and fruit ripening[2].

-

The Ethynyl Group (Bioorthogonal Handle): The terminal alkyne is the premier functional group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. It allows researchers to conjugate this scaffold to fluorophores, targeted protein degraders (PROTACs), or solid supports without disrupting the steric bulk of the core pharmacophore.

-

The Carboxylic Acid (Anchoring Site): The carboxylic acid allows for standard peptide coupling (e.g., using EDC/NHS or HATU) to primary amines, forming stable amide linkages with target proteins or linker molecules.

De Novo Synthesis & Experimental Protocols

The synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid requires a carefully orchestrated sequence to build the strained cyclopropane ring and subsequently introduce the sensitive alkyne group. The protocol below outlines a self-validating, three-step synthetic system.

Step 1: Phase-Transfer Catalyzed Cyclopropanation

Objective: Construct the cyclopropane ring from an arylacetonitrile precursor. Causality: Cyclopropanation of active methylene compounds is efficiently achieved using a phase-transfer catalyst (PTC)[3]. Tetrabutylammonium bromide (TBAB) facilitates the transport of hydroxide ions into the organic phase, enabling the sequential deprotonation of 4-bromophenylacetonitrile. The resulting carbanion drives a double nucleophilic substitution on 1,2-dibromoethane, closing the highly strained three-membered ring.

Protocol:

-

Dissolve 4-bromophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene.

-

Add TBAB (0.05 eq) followed by the dropwise addition of 50% aqueous NaOH (excess) under vigorous stirring at 25°C.

-

Heat the biphasic mixture to 60°C for 4 hours. Monitor via TLC until the starting material is consumed.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-(4-bromophenyl)cyclopropanecarbonitrile.

Step 2: Acidic Hydrolysis of the Nitrile

Objective: Convert the nitrile to a carboxylic acid. Causality: Strong aqueous acid (H₂SO₄) protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. Nucleophilic attack by water forms an intermediate amide, which undergoes further hydrolysis under reflux conditions to yield the carboxylic acid[3].

Protocol:

-

Suspend 1-(4-bromophenyl)cyclopropanecarbonitrile in a 1:1 (v/v) mixture of concentrated H₂SO₄ and water.

-

Reflux the mixture at 110°C for 12 hours.

-

Cool to room temperature and pour over crushed ice. Extract the precipitated 1-(4-bromophenyl)cyclopropanecarboxylic acid using ethyl acetate.

Step 3: Sonogashira Cross-Coupling & Desilylation

Objective: Introduce the terminal alkyne via cross-coupling. Causality: The Sonogashira reaction forms a C-C bond between the aryl bromide and a terminal alkyne[4]. Palladium(0) undergoes oxidative addition into the C-Br bond. Simultaneously, Copper(I) iodide activates ethynyltrimethylsilane (TMS-acetylene) by forming a copper acetylide[5]. Transmetalation to the palladium center followed by reductive elimination yields the TMS-protected alkyne. Subsequent treatment with a mild base (K₂CO₃) cleaves the silyl protecting group.

Protocol:

-

In a Schlenk flask under inert N₂ atmosphere, dissolve 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF and Triethylamine (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq), followed by TMS-acetylene (1.5 eq). Stir at 70°C for 8 hours.

-

Filter through Celite, concentrate, and dissolve the crude intermediate in Methanol.

-

Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours to achieve desilylation.

-

Acidify with 1M HCl, extract with dichloromethane, and purify via silica gel chromatography to isolate pure 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

Figure 1: De novo synthetic route for 1-(4-ethynylphenyl)cyclopropanecarboxylic acid.

Applications in Drug Discovery & Materials

The dual-functional nature of this compound allows it to participate in parallel research workflows:

A. Bioconjugation and PROTAC Linker Engineering

In the design of Proteolysis Targeting Chimeras (PROTACs), linker rigidity is a critical parameter that dictates the formation of the ternary complex between the target protein and the E3 ligase. The cyclopropane ring provides a rigid vector, while the terminal alkyne allows for rapid library generation via CuAAC with azide-functionalized E3 ligase ligands.

B. Agrochemicals: Ethylene Biosynthesis Inhibition

Ethylene is a potent plant hormone responsible for senescence and fruit ripening. Substituted cyclopropanecarboxylic acids are recognized as innovative regulators of ethylene biosynthesis[2]. By acting as structural mimics of ACC, they competitively bind to ACC oxidase (ACO2). The addition of the ethynyl group provides a unique electronic profile that can enhance binding affinity within the ACO2 active site, delaying fruit ripening and preserving agricultural yields[2].

Figure 2: Dual-pathway application of the target compound in bioconjugation and agrochemistry.

References

-

Calpaclab. "1-(4-ETHYNYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID." Calpaclab Chemical Catalog. Available at:[Link]

-

Bagdasaryan, S., et al. "New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators." Bioactive Compounds in Health and Disease, 2024. Available at:[Link]

-

Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts Organic Chemistry. Available at:[Link]

Sources

A Technical Guide to Rigid Cyclopropane Analogues for Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a powerful strategy in modern medicinal chemistry, enabling the efficient exploration of chemical space and the generation of high-quality lead compounds.[1] A key principle in optimizing fragment hits is the strategic introduction of conformational rigidity to enhance binding affinity and selectivity. This guide provides an in-depth exploration of cyclopropane-containing fragments as superior building blocks in FBDD. We will delve into the unique physicochemical properties of the cyclopropane ring, advanced synthetic methodologies for creating diverse fragment libraries, and their strategic application in drug discovery campaigns, supported by field-proven insights and case studies.

The Strategic Imperative for Rigidity in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) initiates the drug discovery process by screening low molecular weight compounds (typically <300 Da) that exhibit weak but efficient binding to a biological target.[2][3] The foundational principle of FBDD is that these small, simple fragments can be iteratively grown, linked, or merged to generate more potent, drug-like molecules.[1][2]

A critical step in this optimization process is the management of conformational flexibility. While initial fragment hits may be conformationally promiscuous, locking in a bioactive conformation through the introduction of rigid structural elements can significantly improve binding affinity by reducing the entropic penalty of binding.[4][5] This is where the unique properties of the cyclopropane ring become invaluable.

The Cyclopropane Moiety: A Privileged Scaffold for Rigidity

The cyclopropane ring, a three-membered carbocycle, possesses a unique combination of structural and electronic properties that make it an attractive scaffold in medicinal chemistry.[6][7] Its inherent strain results in a rigid, planar structure with C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[8] This strain imbues the C-C bonds with enhanced π-character, influencing its electronic properties to be intermediate between that of an alkene and a gem-dimethyl group.[9][10]

Key Advantages of Cyclopropane Scaffolds in FBDD:

-

Conformational Restriction: The rigid nature of the cyclopropane ring effectively "locks" the conformation of attached substituents, pre-organizing the fragment for optimal interaction with the target protein.[11][12] This can lead to a significant increase in binding affinity.

-

Three-Dimensional (3D) Diversity: Substituted cyclopropanes provide well-defined three-dimensional vectors for exploring chemical space, moving away from the often-planar structures that dominate many fragment libraries.[9][13] This increased 3D character can lead to improved solubility, selectivity, and novel intellectual property.[14][15]

-

Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, offering a means to block sites of metabolism in a lead compound.[8][16] For example, replacing a metabolically labile ethyl group with a cyclopropyl group can enhance a compound's pharmacokinetic profile.[16]

-

Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, and even phenyl rings in certain contexts.[17][18] This allows for the fine-tuning of a fragment's size, lipophilicity, and electronic properties while maintaining or improving its binding affinity.[16]

-

Improved Physicochemical Properties: Incorporation of a cyclopropyl group can lead to a reduction in lipophilicity compared to isosteric alkyl groups, which can be advantageous for improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16]

Synthesis of Cyclopropane-Containing Fragments: Enabling Chemical Diversity

The successful application of cyclopropane analogues in FBDD is contingent on the availability of a diverse library of these fragments. Fortunately, a number of robust synthetic methods have been developed for the preparation of substituted cyclopropanes.[19]

Key Synthetic Methodologies

Several well-established and more recent methods are employed for the synthesis of cyclopropane rings.[6][19][20]

-

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to form the cyclopropane ring.[6][19]

-

Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide to react with an α,β-unsaturated carbonyl compound to generate a cyclopropyl ketone.[6][19]

-

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and cobalt are widely used to effect the cyclopropanation of alkenes with diazo compounds.[21][22] These methods often offer excellent control over stereochemistry.[23][24]

-

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.

A notable advancement is the development of divergent synthetic strategies that allow for the creation of a diverse library of cyclopropane-containing fragments from a common precursor. For example, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can produce a bifunctional cyclopropane scaffold that can be further derivatized through various reactions like hydrolysis, amidation, and cross-coupling.[9][21]

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation for Fragment Synthesis

The following protocol outlines a general procedure for the synthesis of a bifunctional cyclopropyl scaffold, which can then be used to generate a library of fragments. This method is adapted from the work of Bull and colleagues.[21]

Step 1: Catalyst Preparation

-

In a nitrogen-purged glovebox, a solution of Co(II) catalyst (e.g., Co(acac)₂) and a suitable ligand (e.g., a chiral bisoxazoline ligand for asymmetric synthesis) in a dry, degassed solvent (e.g., dichloromethane) is prepared.

Step 2: Cyclopropanation Reaction

-

To a solution of the alkene (e.g., phenyl vinyl sulfide) in the reaction solvent, the catalyst solution is added.

-

A solution of the diazo compound (e.g., ethyl diazoacetate) in the same solvent is then added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the cyclopropyl scaffold.

Step 4: Divergent Derivatization

-

The resulting bifunctional cyclopropane can be subjected to a variety of transformations to generate a diverse fragment library. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be converted to a series of amides. The sulfide can be oxidized to a sulfoxide or sulfone, or used in cross-coupling reactions.[9][21]

Strategic Application of Cyclopropane Fragments in FBDD Campaigns

The true power of rigid cyclopropane analogues lies in their strategic deployment within an FBDD workflow.

Workflow for Incorporating Cyclopropane Fragments

The following diagram illustrates a typical workflow for utilizing cyclopropane-containing fragments in a drug discovery project.

Caption: FBDD workflow incorporating rigid cyclopropane analogues.

Case Study: Development of ALK Inhibitors

A compelling example of the successful application of cyclopropane fragments is in the development of anaplastic lymphoma kinase (ALK) inhibitors. Researchers initiated a fragment screen and identified a small pyrazole-containing fragment with weak ALK inhibitory activity.[25] Through a structure-based design approach, they designed a novel series of inhibitors incorporating a cis-1,2,2-trisubstituted cyclopropane scaffold. This rigid scaffold served to correctly orient the substituents for optimal interaction with the ALK active site, leading to a significant improvement in both potency and selectivity.[25]

Data Presentation: Physicochemical Properties of Cyclopropane Fragments

When designing a library of cyclopropane-containing fragments, it is crucial to ensure that their physicochemical properties are within the "Rule of Three" guidelines for fragment-based screening.[3][26]

| Property | Guideline ("Rule of Three") | Example Cyclopropane Fragment Library (Mean Values) |

| Molecular Weight (MW) | ≤ 300 Da | 250 Da |

| cLogP | ≤ 3 | 2.5 |

| Hydrogen Bond Donors | ≤ 3 | 1 |

| Hydrogen Bond Acceptors | ≤ 3 | 2 |

| Rotatable Bonds | ≤ 3 | 2 |

This table demonstrates that a well-designed cyclopropane fragment library can adhere to the principles of FBDD while introducing valuable 3D character.

Conclusion and Future Perspectives

Rigid cyclopropane analogues represent a powerful and versatile tool in the arsenal of the medicinal chemist engaged in fragment-based drug design. Their unique combination of conformational rigidity, three-dimensional character, and favorable physicochemical properties makes them ideal for optimizing fragment hits into potent and selective drug candidates.[8][16][27] As synthetic methodologies for creating diverse libraries of cyclopropane-containing fragments continue to advance, their application in FBDD is expected to grow, leading to the discovery of novel therapeutics for a wide range of diseases. The continued exploration of novel cyclopropane scaffolds and their integration into FBDD workflows will undoubtedly push the boundaries of modern drug discovery.

References

-

Bull, J. A., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry, 2017(34), 5015-5024. [Link]

-

Chawner, S. J., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed, 28983191. [Link]

-

Meanwell, N. A. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

-

Kumar, K. A. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

-

Batorsky, R., et al. (1994). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed, 8013481. [Link]

-

Toda, N., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(16), 3562. [Link]

-

Pinheiro, P. de S. M., et al. (2016). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Semantic Scholar. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

-

Taly, J-F., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5891-5916. [Link]

-

Novakov, O., et al. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

de L. Ferber, G., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12447-12484. [Link]

-

de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]

-

de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PubMed, 31783587. [Link]

-

Erlanson, D. A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 65(2), 1129-1149. [Link]

-

Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design & Discovery. [Link]

-

Ghaffar, T., et al. (2025). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. bioRxiv. [Link]

-

Oki, H., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31593-31602. [Link]

-

Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

-

ResearchGate. (n.d.). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ResearchGate. [Link]

-

Ghaffar, T., et al. (2026). Computational design of generalist cyclopropanases with stereodivergent selectivity. ResearchGate. [Link]

-

Bojarska, J., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society Open Science, 11(10), 240833. [Link]

-

Bull, J. A., et al. (2025). Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ResearchGate. [Link]

-

The University of Tokyo. (2023). New, simple and accessible method creates potency-increasing structure in drugs. The University of Tokyo. [Link]

-

ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment library. ResearchGate. [Link]

-

Vrije Universiteit Amsterdam. (2020). Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam. [Link]

-

de Vries, M. A., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry, 17(1), 1-10. [Link]

-

Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

-

Taly, J-F., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

Sources

- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. research.vu.nl [research.vu.nl]

- 14. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.vu.nl [research.vu.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem-space.com [chem-space.com]

- 19. organic-chemistry.org [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of ethynylphenyl cyclopropane derivatives

An In-Depth Technical Guide to the Solubility Profile of Ethynylphenyl Cyclopropane Derivatives

Abstract

The ethynylphenyl cyclopropane (EPC) scaffold is an increasingly prevalent structural motif in modern medicinal chemistry, valued for its conformational rigidity and ability to probe deep into protein binding pockets. However, the inherent hydrophobicity and planarity of this scaffold frequently lead to poor aqueous solubility, a major hurdle in drug development that can compromise bioassays, hinder formulation, and result in poor bioavailability. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the solubility profile of EPC derivatives. We dissect the core physicochemical drivers underpinning their low solubility, present validated protocols for both in silico prediction and experimental determination, and explore structure-solubility relationships through a practical case study. Furthermore, we outline key strategies for solubility enhancement, equipping research teams with the knowledge to mitigate solubility-related risks and unlock the full therapeutic potential of this promising chemical class.

Introduction: The Challenge of Poorly Soluble Scaffolds in Drug Discovery

The Significance of Physicochemical Properties in ADMET Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a high rate of attrition at every stage. A significant portion of these failures can be attributed to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] Among the most critical of these is aqueous solubility. A drug must be in solution to be absorbed and to interact with its biological target.[2] Poor solubility can lead to a cascade of negative consequences, including low and erratic oral bioavailability, an increased risk of toxicity, and the failure of in vitro assays to produce reliable data.[3] It is estimated that up to 90% of new chemical entities in the development pipeline are poorly soluble, placing them in the Biopharmaceutical Classification System (BCS) Class II or IV.[4]

Introducing the Ethynylphenyl Cyclopropane (EPC) Scaffold: A Privileged yet Problematic Moiety